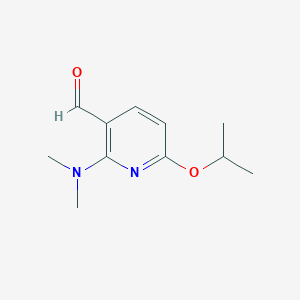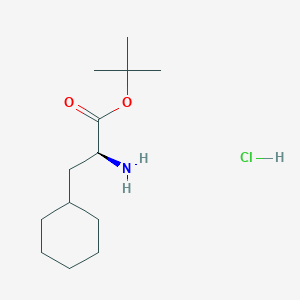
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, also known as t-Boc-L-cyclohexylalanine or t-Boc-CHA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This molecule belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of t-Boc-CHA involves the inhibition of specific enzymes, which leads to the modulation of various physiological processes. For example, the inhibition of DPP-IV by t-Boc-CHA results in the increased levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Similarly, the inhibition of NEP by t-Boc-CHA leads to the accumulation of natriuretic peptides, which promote vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been shown to exhibit several biochemical and physiological effects, including the modulation of enzyme activity, the regulation of blood glucose levels and blood pressure, and the promotion of vasodilation. Additionally, t-Boc-CHA has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of t-Boc-CHA in laboratory experiments offers several advantages, such as its high purity, stability, and compatibility with various reaction conditions. However, the synthesis of t-Boc-CHA can be challenging and time-consuming, and the molecule may exhibit low solubility in certain solvents, which can limit its use in certain applications.
Orientations Futures
Several future directions for the use of t-Boc-CHA in scientific research can be identified, including the development of novel inhibitors targeting specific enzymes, the synthesis of peptidomimetics with improved pharmacological properties, and the exploration of the potential therapeutic applications of t-Boc-CHA in the treatment of various diseases, such as diabetes and hypertension. Additionally, the use of t-Boc-CHA in the field of proteomics may offer new insights into the function and regulation of specific enzymes and pathways.
Méthodes De Synthèse
The synthesis of t-Boc-CHA can be achieved through a multistep process that involves the protection of the carboxylic acid and amine groups, followed by the coupling of the protected amino acid with the appropriate reagents. The final step involves the deprotection of the t-Boc group to yield the desired product. Several methods have been reported for the synthesis of t-Boc-CHA, including solid-phase peptide synthesis and solution-phase synthesis.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been used in various scientific research applications, including drug design and discovery, peptide synthesis, and proteomics. This molecule has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHRGWKDFFXKI-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


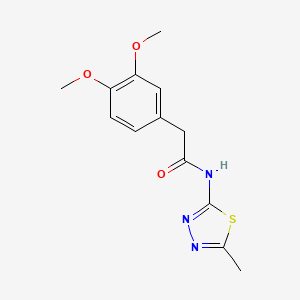


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
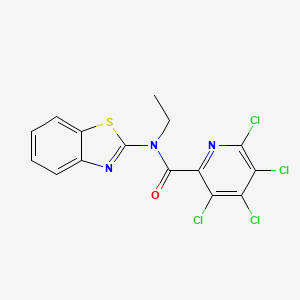
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
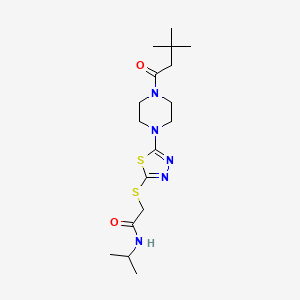
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
